2-Chloro-7-fluoro-6-methylquinazolin-4-ol
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Overview
Description
2-Chloro-7-fluoro-6-methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-6-methylquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chloro-4-fluorobenzonitrile with methyl anthranilate in the presence of a base, followed by cyclization to form the quinazoline ring . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-6-methylquinazolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazoline derivative, while oxidation can produce a quinazolinone.
Scientific Research Applications
2-Chloro-7-fluoro-6-methylquinazolin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-6-methylquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4-ol: Known for its inhibitory activity against poly (ADP-ribose) synthetase and aspartate aminotransferase.
7-Chloro-2-methylquinazolin-4-ol: Another quinazoline derivative with potential biological activities.
Uniqueness
2-Chloro-7-fluoro-6-methylquinazolin-4-ol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C9H6ClFN2O |
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Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-7-fluoro-6-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c1-4-2-5-7(3-6(4)11)12-9(10)13-8(5)14/h2-3H,1H3,(H,12,13,14) |
InChI Key |
QGPKUIPJYIIAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C(NC2=O)Cl |
Origin of Product |
United States |
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